Cas no 165883-77-2 (R-Viniferin)

R-Viniferin structure
R-Viniferin structure
Productnaam:R-Viniferin
CAS-nummer:165883-77-2
MF:C56H42O12
MW:906.9
CID:196784
PubChem ID:131753096

R-Viniferin Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzenediol,5-[(2S,2'R,3S,3'R)-5-[(1E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2,2',3,3'-tetrahydro-6'-hydroxy-2,2'-bis(4-hydroxyphenyl)[3,4'-bibenzofuran]-3'-yl]-
    • 1,3-Benzenediol,5-[(2S,2'R,3S,3'R)-5-[(1E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2,2',3,3'-tetrahydro-6'-hydroxy-2,2'-bis(4-hydroxyphenyl
    • 1,3-Benzenediol,5-[5-[2-[3-(3,5-dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2,2',3,3'-tetrahydro-6'-hydroxy-2,2'-bis(4-hydroxyphenyl)[3,4'-bibenzofuran]-3'-yl]-,[2S-[2a,3b(2'S*,3'S*),5[E(2R*,3R*)]]]-
    • r-Viniferin
    • 1,3-Benzenediol, 5-[(2S,2'R,3S,3'R)-5-[(1E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2,2',3,3'-tetrahydro-6'-hydroxy-2,2'-bis(4-hydroxyphenyl)[3,4'-bibenzofuran]-3'-yl]-
    • R-Viniferin
    • Inchi: 1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1+/t50-,51+,52+,54+,55-,56+/m0/s1
    • InChI-sleutel: WZKKRZSJTLGPHH-PDZBVLHLSA-N
    • LACHT: C1(O)=CC([C@@H]2C3=C([C@H]4C5=CC(/C=C/C6=C7C(=CC(O)=C6)O[C@H](C6=CC=C(O)C=C6)[C@H]7C6=CC(O)=CC(O)=C6)=CC=C5O[C@@H]4C4=CC=C(O)C=C4)C=C(O)C=C3O[C@H]2C2=CC=C(O)C=C2)=CC(O)=C1

Berekende eigenschappen

  • Exacte massa: 906.26762677g/mol
  • Monoisotopische massa: 906.26762677g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1660
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 210Ų
  • XLogP3: 10

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